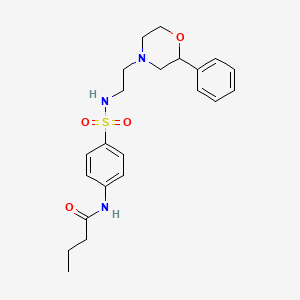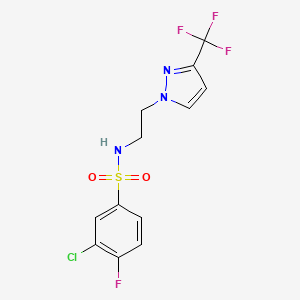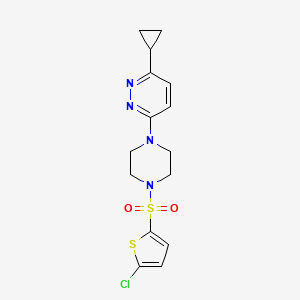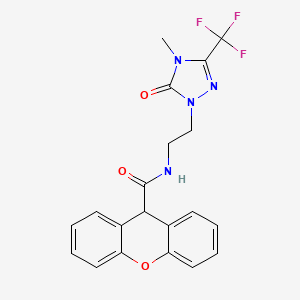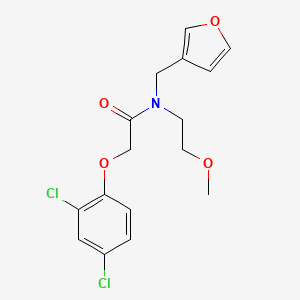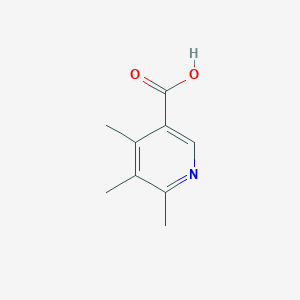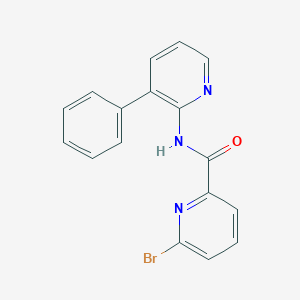
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a bromine atom and a phenyl group attached to it.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes. By inhibiting the activity of protein kinases, this compound may disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is its potential use as an anticancer agent. It has been shown to have activity against various cancer cell lines and may have potential use in the development of new cancer therapies. Additionally, it has been tested for its potential use as a photosensitizer in photodynamic therapy. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide. One potential direction is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an inhibitor of protein kinases. Further studies are also needed to investigate the potential use of this compound as a photosensitizer in photodynamic therapy. Finally, studies are needed to investigate the potential use of this compound in other areas, such as drug development and chemical synthesis.
Synthesemethoden
The synthesis of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide involves several steps. The starting material is 2-bromo-3-nitropyridine, which is reacted with phenylboronic acid in the presence of a palladium catalyst to obtain 3-phenylpyridin-2-yl)pyridine-2-carboxylic acid. The carboxylic acid is then converted to the carboxamide by reacting it with ammonia in the presence of a dehydrating agent. Finally, the bromine atom is introduced by reacting the carboxamide with bromine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Eigenschaften
IUPAC Name |
6-bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-10-4-9-14(20-15)17(22)21-16-13(8-5-11-19-16)12-6-2-1-3-7-12/h1-11H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYXNAWLBYMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)NC(=O)C3=NC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
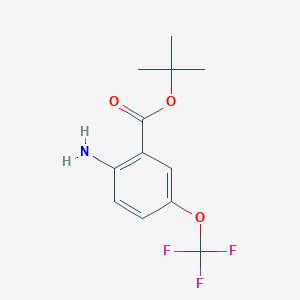
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)
